(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c18-17(19,20)16-22-21-15(25-16)13-8-10-23(11-9-13)14(24)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRIOVWAVYUGSR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a phenyl group, a piperidine moiety, and a trifluoromethyl-substituted oxadiazole ring. The presence of these functional groups is crucial for its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit diverse biological activities, particularly in anticancer and antimicrobial domains. The mechanism of action generally involves:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies have shown that certain oxadiazole derivatives can trigger apoptotic pathways in cancer cells by increasing the activity of caspases .
- Antimicrobial Activity : The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which may contribute to antimicrobial properties .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A summary of the findings is presented in the following table:
| Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| MCF-7 | 0.48 | 1.93 |
| HCT-116 | 0.78 | 2.84 |
| A549 | 0.19 | 0.79 |
These results indicate that the compound exhibits potent anticancer activity comparable to established chemotherapeutics .
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several pathogens, with notable results:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest significant potential for development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of the compound on MCF-7 breast cancer cells demonstrated that treatment led to increased levels of p53 protein and enhanced caspase-3 activity, indicating apoptosis induction. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase .
Case Study 2: Antimicrobial Action
In vitro studies on the antimicrobial efficacy against Staphylococcus aureus revealed that the compound could inhibit bacterial growth effectively at low concentrations, suggesting its potential utility in treating bacterial infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit promising antimicrobial properties. The incorporation of the piperidine ring enhances the interaction with biological targets, potentially leading to improved efficacy against various bacterial strains. For instance, studies have shown that similar oxadiazole derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
Compounds with oxadiazole structures have also been evaluated for their anticancer properties. The unique electronic properties imparted by the trifluoromethyl group may enhance the ability of these compounds to interact with cancer cell pathways. In vitro studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Neuropharmacological Effects
Research into related piperidine derivatives has revealed neuropharmacological effects, including potential applications as anxiolytics or antidepressants. The structural similarity of (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one to known neuroactive compounds suggests it could also exhibit similar effects .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of piperidine-based oxadiazole derivatives and evaluated their antimicrobial activity using standard disc diffusion methods. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity compared to control groups, highlighting the potential of (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one in drug development .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one to various biological targets. These studies suggest that the compound could effectively bind to enzymes involved in cancer progression and microbial resistance mechanisms, providing insights into its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Substituent Variations on the Piperidine Ring
The target compound’s piperidine ring is modified with a 1,3,4-oxadiazole group. Similar derivatives feature alternative heterocycles, influencing electronic and steric properties:
- Triazole-based analogs: (E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one () replaces oxadiazole with a 1,2,3-triazole.
- Furan-based analogs: (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one () substitutes oxadiazole with a furan ring.
Table 1: Comparison of Heterocyclic Substituents
*Calculated based on structural formula.
Aromatic Substituent Variations on the Propenone Backbone
Variations at positions 1 and 3 of the propenone backbone significantly impact physicochemical properties:
- and : 4-(Imidazol-1-yl)phenyl groups introduce hydrogen-bonding capability, improving solubility and target interaction .
- Position 1 (Piperidine-linked groups) :
- : A 4-methoxyphenyl group at position 3 and 4-(piperidin-1-yl)phenyl at position 1 demonstrates how electron-donating groups (e.g., methoxy) modulate electronic density .
- : Hydroxyl groups at position 1 (e.g., 4-hydroxyphenyl) enhance polarity but may reduce bioavailability due to increased metabolism .
Table 2: Aromatic Substituent Effects
Piperidine/Piperazine Ring Modifications
The piperidine ring’s substitution pattern influences conformational flexibility and target engagement:
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely follows Claisen-Schmidt condensation, analogous to methods described in for chalcone derivatives .
- Biological Activity : Triazole-based chalcones () exhibit antimicrobial and anticancer activities, suggesting the target’s oxadiazole moiety could offer superior enzyme inhibition due to stronger electron withdrawal .
- Crystallography : Structural validation tools like SHELXL () are critical for confirming the stereochemistry of such compounds, ensuring accurate structure-activity relationship studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
